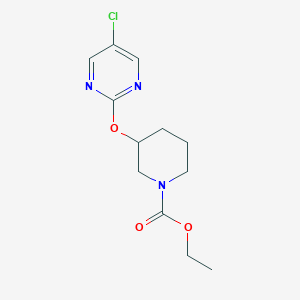
Ethyl 3-((5-chloropyrimidin-2-yl)oxy)piperidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-((5-chloropyrimidin-2-yl)oxy)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C12H16ClN3O3 and its molecular weight is 285.73. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
The primary target of Ethyl 3-((5-chloropyrimidin-2-yl)oxy)piperidine-1-carboxylate is the AMP-activated protein kinase (AMPK) . AMPK is a heterotrimeric serine/threonine protein kinase known for its crucial role in lipid metabolism and regulation of cholesterol and fatty acid levels . It is generally activated in response to a negative energy balance, and it maintains energy homeostasis during metabolic stress at both cellular and physiological levels .
Mode of Action
The compound acts as an indirect activator of AMPK . It selectively inhibits cell growth in several human breast cancer cell lines by activating AMPK . The activation of AMPK may lead to metabolic tumor suppression as a result of its regulation of energy balance, enforcement of metabolic checkpoints, and inhibition of cell growth .
Biochemical Pathways
The activation of AMPK affects several downstream effectors, such as mammalian target of rapamycin (mTOR), p53, and acetyl-CoA carboxylase (ACC) . These effectors play significant roles in various biochemical pathways, including lipid metabolism, cell growth regulation, and energy homeostasis .
Pharmacokinetics
Similar compounds have been reported to be highly aqueous soluble and metabolically stable in human hepatocytes . These properties can significantly impact the compound’s bioavailability.
Result of Action
The activation of AMPK by this compound results in the inhibition of cell growth, particularly in human breast cancer cell lines . This is due to AMPK’s role in maintaining energy balance, enforcing metabolic checkpoints, and inhibiting cell growth .
生物活性
Ethyl 3-((5-chloropyrimidin-2-yl)oxy)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₂H₁₆ClN₃O₃
- Molecular Weight : 285.73 g/mol
- CAS Number : 2034329-98-9
The compound comprises a piperidine ring, a chloropyrimidine moiety, and an ethyl ester group, which contribute to its diverse chemical reactivity and biological activity.
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets. The chloropyrimidine moiety enhances hydrogen bonding and hydrophobic interactions, while the piperidine ring may improve binding affinity and specificity towards enzymes or receptors involved in disease pathways.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that pyrimidine derivatives can inhibit bacterial growth and possess antifungal activity against various pathogens .
Anticancer Properties
This compound has been evaluated for its anticancer potential. A study demonstrated that related compounds could inhibit cell proliferation and induce apoptosis in cancer cell lines, such as A431 vulvar epidermal carcinoma cells . The specific mechanism often involves the modulation of key signaling pathways associated with cell growth and survival.
Enzyme Inhibition
The compound may act as an inhibitor for specific enzymes. For example, similar piperidine derivatives have shown efficacy in inhibiting soluble epoxide hydrolase (sEH), which plays a role in inflammation and pain pathways . This inhibition can lead to reduced levels of inflammatory mediators, suggesting potential therapeutic applications in inflammatory diseases.
Case Studies and Research Findings
特性
IUPAC Name |
ethyl 3-(5-chloropyrimidin-2-yl)oxypiperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3O3/c1-2-18-12(17)16-5-3-4-10(8-16)19-11-14-6-9(13)7-15-11/h6-7,10H,2-5,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEYJIYXUZGSODB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCCC(C1)OC2=NC=C(C=N2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













